molecular formula C3H11Cl2N3O B3249618 (2-Aminoethyl)urea dihydrochloride CAS No. 1955493-43-2

(2-Aminoethyl)urea dihydrochloride

Cat. No. B3249618
CAS RN: 1955493-43-2
M. Wt: 176.04
InChI Key: ITGJUOJBHZJIIT-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)urea dihydrochloride” is a chemical compound with the molecular formula C3H11Cl2N3O and a molecular weight of 176.04494 . It’s used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of “(2-Aminoethyl)urea dihydrochloride” and similar compounds has been studied extensively. For instance, one study explains that 1,3-bis (2-aminoethyl)urea (urea) is preferentially formed over the other major product, 2-imidazolidone (IZD), from thermal degradation of aqueous ethylenediamine (EDA) during the CO2 capture process . Another study discusses the synthesis of ureas from CO2 and amines .


Molecular Structure Analysis

The molecular structure of “(2-Aminoethyl)urea dihydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms gives the compound its unique properties.


Chemical Reactions Analysis

The chemical reactions involving “(2-Aminoethyl)urea dihydrochloride” are complex and depend on the conditions. One study found that 1,3-bis (2-aminoethyl)urea (urea) is preferentially formed over 2-imidazolidone (IZD) during the thermal degradation of aqueous ethylenediamine (EDA) in the CO2 capture process . Another study discusses the thermodynamics and reaction mechanism of urea decomposition .


Physical And Chemical Properties Analysis

“(2-Aminoethyl)urea dihydrochloride” has a molecular weight of 176.04494 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in various databases .

Scientific Research Applications

Safety and Hazards

“(2-Aminoethyl)urea dihydrochloride” is labeled with the GHS07 safety symbol, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-aminoethylurea;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.2ClH/c4-1-2-6-3(5)7;;/h1-2,4H2,(H3,5,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGJUOJBHZJIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)urea dihydrochloride

CAS RN

1955493-43-2
Record name (2-aminoethyl)urea dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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